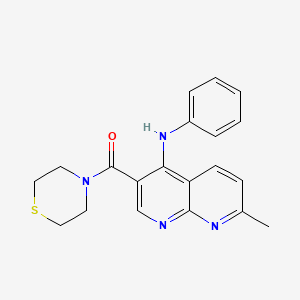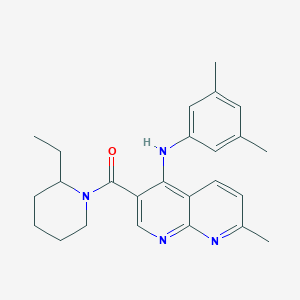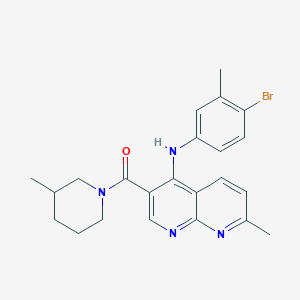
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, also known as MTMNCN, is an organic compound with a wide range of applications in scientific research. It is a thiomorpholine-based derivative of naphthyridine, and has been studied for its potential use in a variety of biochemical and physiological processes. As an example, MTMNCN has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. In addition, MTMNCN has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mécanisme D'action
The exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is not yet fully understood. However, it is believed to work by inhibiting the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. By inhibiting AChE, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is thought to increase the levels of acetylcholine in the body, which may help to improve cognitive function and reduce the symptoms of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments is that it is relatively easy to synthesize. In addition, it has been found to be relatively stable in solution, making it a good choice for use in long-term experiments. However, there are some limitations to using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments. For example, it is not yet known exactly how 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine works, and it is also not yet known how it may interact with other compounds or drugs. As such, it is important to exercise caution when using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in experiments.
Orientations Futures
There are a number of potential future directions for research involving 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine. For example, further research could be conducted to better understand the exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, as well as its potential interactions with other compounds or drugs. In addition, further research could be conducted to determine the optimal dosage and administration of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine for the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Finally, further research could be conducted to investigate the potential use of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in the treatment of certain types of cancer, such as breast cancer.
Méthodes De Synthèse
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, in the form of a white solid. Other methods of synthesis include the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as potassium carbonate, and the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium bicarbonate.
Applications De Recherche Scientifique
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in a variety of scientific research applications. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
Propriétés
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMBVOMUWMLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)
![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583936.png)
![2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583940.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6583941.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)
![ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B6583975.png)
![N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B6583984.png)


![1-(4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B6584022.png)

